

Application Note: Amide Bond Conjugation of N-Boc-piperazine-C3-COOH

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Compound of Interest

Compound Name: *N-Boc-piperazine-C3-COOH*

Cat. No.: B2817166

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AN-001: Standard Protocol for Coupling to Amine-Containing Molecules

Introduction

N-Boc-piperazine-C3-COOH is a bifunctional linker commonly employed in the synthesis of complex molecules, particularly in the field of drug discovery and development. Its structure incorporates a Boc-protected piperazine ring and a terminal carboxylic acid, making it an ideal building block for Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.[1] [2] The carboxylic acid moiety allows for covalent attachment to primary or secondary amines on target molecules, such as proteins, peptides, or other small molecule ligands, through a stable amide bond. This application note provides a detailed, step-by-step protocol for the conjugation of **N-Boc-piperazine-C3-COOH** to an amine-containing molecule using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Method

The conjugation process is a two-step reaction facilitated by carbodiimide chemistry.[3]

- **Activation:** The carboxylic acid group on **N-Boc-piperazine-C3-COOH** is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[3]

- Stabilization and Coupling: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with a primary amine on the target molecule to form a covalent amide bond, releasing NHS.[4][5] The use of NHS or its water-soluble analog (Sulfo-NHS) increases the efficiency and stability of the conjugation reaction.[4]

Experimental Protocols

Materials and Reagents

- **N-Boc-piperazine-C3-COOH**
- Amine-Containing Molecule (e.g., Aniline, Benzylamine, or a specific ligand)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Optional, as a non-nucleophilic base)
- Quenching Agent: 1 M Glycine or Ethanolamine solution
- Deionized Water (for workup)
- Ethyl Acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Mobile Phase for HPLC (e.g., Acetonitrile, Water, with 0.1% Trifluoroacetic Acid or Formic Acid)
- Rotary Evaporator

- High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
- Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol for Conjugation in Organic Solvent

This protocol is suitable for the conjugation of small molecules soluble in organic solvents like DMF.

Step 1: Reagent Preparation

- Ensure all glassware is dry.
- Dissolve **N-Boc-piperazine-C3-COOH** (1.0 eq) in anhydrous DMF to a final concentration of 0.1 M.
- In a separate vial, dissolve the amine-containing molecule (1.0-1.1 eq) in anhydrous DMF.

Step 2: Activation of Carboxylic Acid

- To the solution of **N-Boc-piperazine-C3-COOH**, add NHS (1.5 eq).
- Add EDC-HCl (1.2 eq) to the mixture.
- If desired, add DIPEA (2.0 eq) to maintain a basic pH, which can facilitate the reaction.
- Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-ester.

Step 3: Conjugation Reaction

- Add the solution of the amine-containing molecule to the activated linker solution.
- Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by analytical HPLC or LC-MS.

Step 4: Reaction Quenching and Workup

- Once the reaction is complete, add deionized water to quench any remaining activated esters and dilute the DMF.

- Transfer the mixture to a separatory funnel.
- Extract the product into an organic solvent such as Ethyl Acetate (3x volumes).
- Wash the combined organic layers with deionized water and then with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent using a rotary evaporator.

Step 5: Purification

- Purify the crude product using preparative reverse-phase HPLC.^{[6][7]}
- Use a suitable gradient of water and acetonitrile (both typically containing 0.1% TFA or formic acid) to elute the product.
- Collect fractions containing the desired product, identified by analytical HPLC or LC-MS.
- Combine the pure fractions and lyophilize or evaporate the solvent to obtain the final conjugate.

Step 6: Characterization

- Confirm the identity and purity of the final conjugate using LC-MS.^{[8][9]} The mass spectrum should show a peak corresponding to the molecular weight of the expected product.
- Further structural confirmation can be obtained using Nuclear Magnetic Resonance (NMR) spectroscopy if required.

Data Presentation

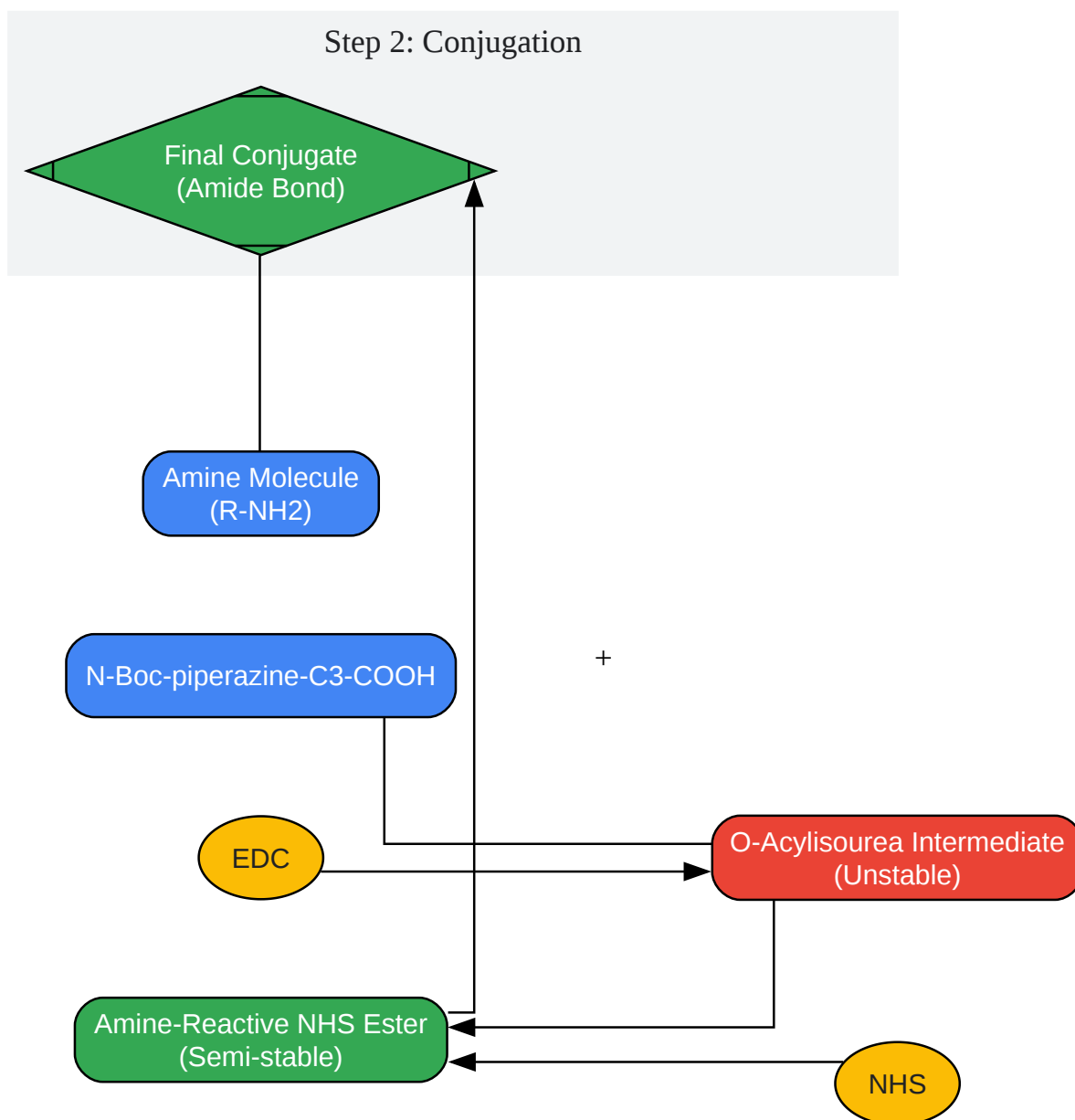
The following table summarizes the typical quantitative parameters for the conjugation reaction. Molar equivalents are based on **N-Boc-piperazine-C3-COOH** as the limiting reagent.

Parameter	Value	Notes
Reagents		
N-Boc-piperazine-C3-COOH	1.0 eq	Limiting Reagent
Amine-Containing Molecule	1.0 - 1.1 eq	A slight excess can drive the reaction to completion.
EDC-HCl	1.2 eq	Use fresh, high-quality EDC for best results.
NHS	1.5 eq	A larger excess of NHS can improve the yield. [10]
DIPEA (Optional Base)	2.0 eq	Helps neutralize the HCl salt from EDC-HCl.
Reaction Conditions		
Solvent	Anhydrous DMF or DMSO	Ensures solubility of reagents.
Concentration	0.1 M	A typical starting concentration.
Activation Time	30 - 60 minutes	At room temperature.
Conjugation Time	4 - 24 hours	Monitor by LC-MS for completion.
Temperature	Room Temperature (~25°C)	
Purification & Analysis		
Purification Method	Preparative RP-HPLC	C18 column is commonly used for small molecules. [11]
Characterization	LC-MS, NMR	To confirm mass and structure.
Expected Yield	60 - 85%	Yields are highly dependent on the specific amine substrate.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical pathway for the EDC/NHS-mediated conjugation.

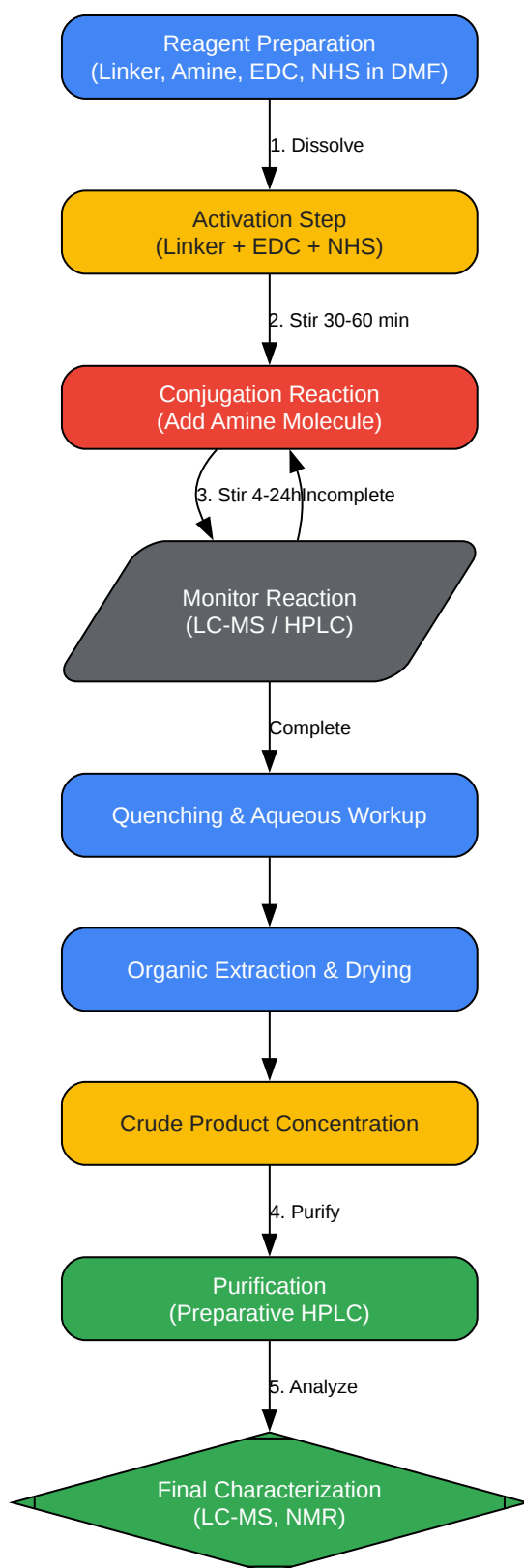


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Caption: Chemical pathway of EDC/NHS mediated amide bond formation.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure from preparation to final product characterization.



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Caption: Step-by-step experimental workflow for the conjugation protocol.

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